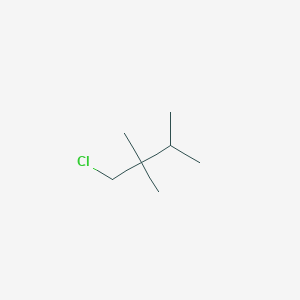![molecular formula C6H10N4O B13175575 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out under copper(I) catalysis, which facilitates the formation of the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction is performed at room temperature or slightly elevated temperatures .
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminoethyl group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and the reactions are typically performed at ambient or slightly elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives .
Applications De Recherche Scientifique
1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one include other triazole derivatives such as:
- 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
- 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrobromide
These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific aminoethyl substitution, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1-[1-(2-aminoethyl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C6H10N4O/c1-5(11)6-4-10(3-2-7)9-8-6/h4H,2-3,7H2,1H3 |
Clé InChI |
IFCVSYMODGFUDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(N=N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


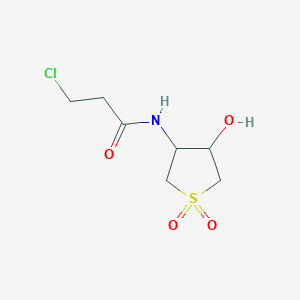
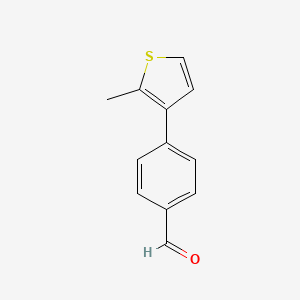
![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
![3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)

![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)


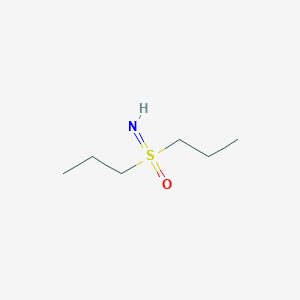
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)
![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)
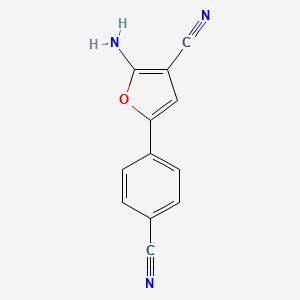
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)
